N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
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Overview
Description
N-phenyltricyclo[3210~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide typically involves the reaction of tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid
Uniqueness
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to its specific tricyclic structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWFPPTGPNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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